molecular formula C20H20N2O3 B2359202 N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-27-5

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2359202
CAS No.: 852368-27-5
M. Wt: 336.391
InChI Key: FTZRBPCWJMPGEA-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .


Molecular Structure Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .


Chemical Reactions Analysis

Indoles can participate in various chemical reactions due to their excessive π-electrons delocalization . For instance, the reaction of indole, oxalyl chloride and various nucleophiles was carried out in N, N-diisopropylethylamine (DIPEA) to afford indole-3-glyoxyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Compounds related to N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for antimicrobial activity. One study demonstrates the synthesis and characterization of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives, which showed significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Prasad, 2017).

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to the compound , revealed their potential as antiallergic agents. These compounds demonstrated considerable potency in inhibiting histamine release and IL-4 production, indicating their potential use in treating allergies (Menciu et al., 1999).

Anticancer Activity

Certain indole-based chalcones, sharing structural similarities with this compound, have been studied for their potential anticancer properties. These compounds exhibit interesting molecular interactions and have been evaluated for their antiproliferative activity, suggesting a possible role in cancer research and therapy (Badria et al., 2019).

Antioxidant Properties

Compounds with the indole nucleus, similar to this compound, have been synthesized and tested for their antioxidant properties. The study found that some of these compounds displayed significant antioxidant activity, making them potentially useful in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Mechanism of Action

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-22(14-9-11-15(12-10-14)25-4-2)20(24)19(23)17-13-21-18-8-6-5-7-16(17)18/h5-13,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZRBPCWJMPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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